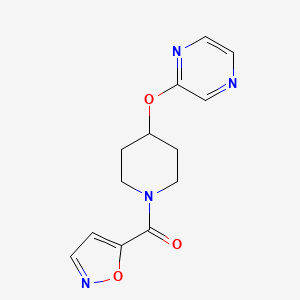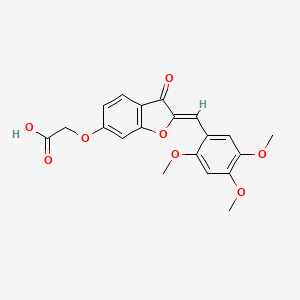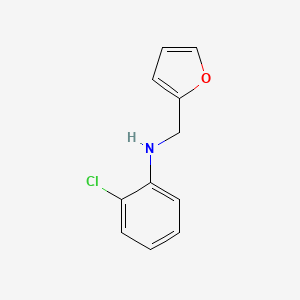
2-chloro-N-(furan-2-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for 2-chloro-N-(furan-2-ylmethyl)aniline are not available, a related compound, N-(Furan-2-ylmethyl)furan-2-carboxamide, has been synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Chemical Reactions Analysis
Compounds with the same murcko framework as N-(furan-2-ylmethyl)aniline can undergo acylation reactions, where an acyl group (e.g., acetyl, benzoyl) is added to the nitrogen atom of the aniline group .Applications De Recherche Scientifique
Corrosion Inhibition
2-Chloro-N-(furan-2-ylmethyl)aniline and related furan derivatives have been investigated for their corrosion inhibition properties. A study on the adsorption and inhibitive properties of a new heterocyclic furan Schiff base, which is structurally related to 2-chloro-N-(furan-2-ylmethyl)aniline, demonstrated its effectiveness as a corrosion inhibitor for copper in hydrochloric acid solutions. The compound showed good inhibition efficiency, with adsorption following the Langmuir isotherm. Surface characterization techniques such as scanning electron microscopy (SEM) and Fourier transform infrared spectroscopy (FT-IR) confirmed the adsorption on copper surfaces. Quantum chemical calculations indicated that the inhibitor's effectiveness might be due to large negative charges in nitrogen and oxygen atoms, facilitating strong adsorption on the metal surface (Issaadi, Douadi, & Chafaa, 2014).
Photocatalysis and Environmental Degradation
Compounds similar to 2-chloro-N-(furan-2-ylmethyl)aniline have been studied in the context of environmental degradation, particularly in photocatalytic processes aimed at decomposing chlorinated anilines, which are common pollutants. Research on the TiO2-induced photocatalysis of chlorinated aniline (specifically, 2-chloroaniline) under UV light demonstrated that the reaction rate could be enhanced by introducing low levels of H2O2. The study highlighted the importance of solution pH and peroxide concentration, revealing that pH is a critical parameter affecting the degradation rate. This research suggests potential environmental applications for similar compounds in the removal of hazardous substances from water (Chu, Choy, & So, 2007).
Organic Synthesis and Chemical Reactions
The chemical reactivity of furan derivatives, including those structurally related to 2-chloro-N-(furan-2-ylmethyl)aniline, has been explored in various synthetic applications. For example, reactions of N-(5-R-furan-2-ylmethylidene)anilines with difluorocarbene, leading to the formation of 6,6-difluorocyclopropa[b]furo[2,3-c]pyrrole and 7-fluorofuro[3,2-c]pyridine derivatives, demonstrate the versatility of furan-based compounds in synthetic chemistry. Such reactions offer pathways to synthesize novel heterocyclic structures, which could have implications in the development of new materials or pharmaceutical compounds (Voznyi, Novikov, & Khlebnikov, 2005).
Propriétés
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLFBUOESSYUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

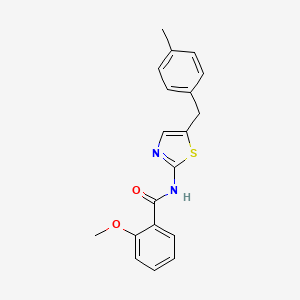
![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2673068.png)
![2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2673069.png)

![1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine](/img/structure/B2673071.png)
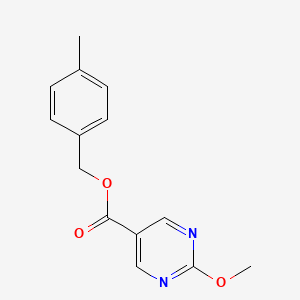
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2673076.png)
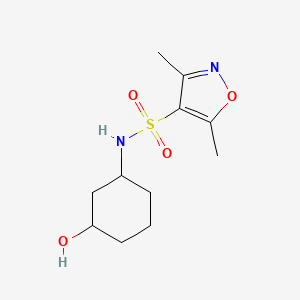
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone](/img/structure/B2673081.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2673084.png)
![N-(4-acetamidophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673085.png)
